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For Researchers, Scientists, and Drug Development Professionals

Abstract
A293, also known as AVE1231, is a potent and selective inhibitor of the two-pore-domain

potassium channel TASK-1 (KCNK3).[1] This technical guide provides a comprehensive

overview of the chemical structure, physicochemical properties, and pharmacological

characteristics of A293. Detailed experimental protocols for key assays and a summary of its

effects on various ion channels are presented to support further research and development.

Additionally, this guide illustrates the known signaling pathways associated with TASK-1 and

the experimental workflows used to characterize A293, providing a valuable resource for

researchers in the fields of cardiology, pharmacology, and ion channel biology.

Chemical Structure and Physicochemical Properties
A293 is a synthetic organic compound with the IUPAC name (R)-2-(Butylsulfonamido)-N-(1-(6-

methoxypyridin-3-yl)propyl)benzamide.[1][2] Its chemical and physical properties are

summarized in the table below.
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Property Value Reference

IUPAC Name

(R)-2-(Butylsulfonamido)-N-(1-

(6-methoxypyridin-3-

yl)propyl)benzamide

[1][2]

Synonyms AVE1231, A-293 [1][2]

CAS Number 767334-89-4 [1][2][3][4]

Molecular Formula C20H27N3O4S [1][2][3][4]

Molecular Weight 405.51 g/mol [1][2][3][4]

SMILES

CCCCS(=O)

(=O)NC1=CC=CC=C1C(=O)N-

-INVALID-LINK--

C2=CN=C(C=C2)OC

[2][3]

Appearance Solid, White to off-white [1][3]

Solubility 10 mM in DMSO [1]

Pharmacological Properties and Mechanism of
Action
A293 is a potent and selective blocker of the TASK-1 (KCNK3) potassium channel, a member

of the two-pore-domain potassium (K2P) channel family.[1] TASK-1 channels are predominantly

expressed in the atria of the heart and are implicated in the regulation of the cardiac action

potential.[5][6] Upregulation of TASK-1 has been observed in patients with chronic atrial

fibrillation, contributing to the shortening of the action potential duration.[2] By inhibiting TASK-

1, A293 prolongs the atrial effective refractory period without significantly affecting ventricular

repolarization, making it a promising candidate for the treatment of atrial fibrillation.[5][6][7]

In Vitro and In Vivo Efficacy
Studies have demonstrated the efficacy of A293 in various experimental models:

Inhibition of TASK-1 Channels: A293 blocks human and porcine TASK-1 channels to a

similar extent.[6]
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Antiarrhythmic Effects: Pharmacological inhibition of atrial TASK-1 currents by A293 exerts

antiarrhythmic effects, resulting in acute cardioversion of paroxysmal atrial fibrillation in

porcine models.[6] Long-term administration of A293 has been shown to be effective for

rhythm control of persistent atrial fibrillation in a large animal model.[5]

Effects on Other Ion Channels: While A293 is a potent TASK-1 inhibitor, it also exhibits

activity against other ion channels at higher concentrations. The table below summarizes the

inhibitory concentrations (IC50) of A293 on various channels.

Target Channel IC50 Cell Type Reference

TASK-1

Potent inhibitor

(specific IC50 not

consistently reported)

Various [1]

hKv1.5 3.6 µM CHO cells [7]

hKv4.3 + KChIP2.2b 5.9 µM CHO cells [7]

Voltage-dependent

outward current
1.1 µM Pig left atrial myocytes [7]

Carbachol-activated

IKACh
8.4 µM Pig left atrial myocytes [3][7]

Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the

activity of A293.

Whole-Cell Patch-Clamp Recordings in Xenopus laevis
Oocytes
This protocol is adapted from studies investigating the inhibitory effects of A293 on

heterologously expressed TASK-1 channels.

Methodology:
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Oocyte Preparation: Stage V-VI oocytes are surgically removed from anesthetized female

Xenopus laevis frogs. The oocytes are then defolliculated by incubation in a collagenase

solution.

cRNA Injection: Oocytes are injected with cRNA encoding the human TASK-1 channel.

Electrophysiological Recording:

Two-electrode voltage-clamp recordings are performed 1-3 days after cRNA injection.

Oocytes are placed in a recording chamber and perfused with a standard extracellular

solution (e.g., 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 5 mM HEPES, pH

7.4).

Glass microelectrodes with a resistance of 0.5-2 MΩ are filled with 3 M KCl and used to

impale the oocyte.

The membrane potential is held at a holding potential of -80 mV.

Currents are elicited by applying voltage steps (e.g., from -120 mV to +60 mV in 20 mV

increments for 500 ms).

Drug Application: A293 is dissolved in DMSO to create a stock solution and then diluted to

the desired concentration in the extracellular solution. The solution containing A293 is

perfused into the recording chamber.

Data Analysis: The inhibitory effect of A293 is quantified by measuring the reduction in the

current amplitude at a specific voltage (e.g., +40 mV) after drug application compared to the

baseline current.

In Vivo Electrophysiological Studies in a Porcine Model
of Atrial Fibrillation
This protocol describes the methodology for evaluating the antiarrhythmic effects of A293 in a

large animal model.

Methodology:
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Animal Model: Persistent atrial fibrillation (AF) is induced in domestic pigs by right atrial burst

stimulation via an implanted pacemaker.

Drug Administration: A293 is administered intravenously once daily.

Electrophysiological Investigations: Intracardiac electrophysiological studies are performed

before and after the treatment period.

Catheter Placement: Multipolar electrophysiology catheters are placed in the right atrium

and coronary sinus under fluoroscopic guidance.

Programmed Electrical Stimulation: Atrial effective refractory period (AERP) is determined

using programmed electrical stimulation.

AF Induction and Cardioversion: The inducibility of AF is tested, and the ability of A293 to

facilitate cardioversion to sinus rhythm is assessed.

Hemodynamic Monitoring: Hemodynamic parameters, including heart rate, blood pressure,

and cardiac output, are continuously monitored.

Data Analysis: Changes in AERP, AF inducibility, and the rate of spontaneous or electrically

induced cardioversion are analyzed to determine the antiarrhythmic efficacy of A293.

Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling

pathways involving the TASK-1 channel and a typical experimental workflow for characterizing

A293.
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Caption: Simplified signaling pathway of TASK-1 channel modulation.
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In Vitro Characterization

Ex Vivo Studies In Vivo Evaluation
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Caption: Experimental workflow for characterizing A293 (AVE1231).

Conclusion
A293 (AVE1231) is a valuable pharmacological tool for studying the function of TASK-1

channels and holds significant potential as a therapeutic agent for atrial fibrillation. Its

selectivity for atrial TASK-1 channels offers a promising avenue for the development of novel

antiarrhythmic drugs with an improved safety profile. This technical guide provides a
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foundational resource for researchers to further explore the properties and applications of this

potent TASK-1 inhibitor.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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